molecular formula C22H18N2O5 B2374937 2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922083-04-3

2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2374937
CAS No.: 922083-04-3
M. Wt: 390.395
InChI Key: WKUOMMPZBYMDEI-UHFFFAOYSA-N
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Description

The compound “2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a derivative of dibenzoxazepines . It is used in the treatment and/or prophylaxis of illnesses, particularly cardiovascular illnesses such as arteriolosclerosis .


Synthesis Analysis

The synthesis of this compound involves the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds in the presence of an (R,R)-Ru-Ts-DPEN complex . This catalytic asymmetric protocol provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion (up to >99%) and high enantioselectivity (up to 93% ee) in water as an environmentally benign solvent .


Molecular Structure Analysis

The molecular structure of this compound is represented by a specific formula, where R2 represents C1-C6-alkyl, R3 represents O-CH2CO2H or -O- (CH2)2CO2H, and R5 represents 5-10-membered heteroaryl .


Chemical Reactions Analysis

The chemical reactions involving this compound include the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds . The reaction provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines .

Scientific Research Applications

  • Antimicrobial and Antitumor Activities :

    • Derivatives similar to the specified compound have been evaluated for their in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. Specifically, compounds with 1,3,4-oxadiazole rings and methoxy benzothiazole moiety showed high inhibitory activity against A549 lung and MCF-7 breast cancer cell lines, suggesting potential use as chemotherapeutic agents (Kaya et al., 2017).
  • Study of Oxidation Mechanisms :

    • Research has been conducted on the oxidation of dibenz[b,f][1,4]oxazepines to study the formation of various substituted products, which can provide insights into chemical reaction mechanisms and potential applications in synthetic chemistry (Brewster et al., 1976).
  • Synthesis of Novel Compounds for Drug Discovery :

    • Studies have shown the synthesis of new compounds using methoxydibenzo[b,f]oxepines, indicating the compound's role as a precursor in medicinal chemistry. This includes research on binding models for tubulin polymerization inhibitors, which are crucial in cancer treatment (Krawczyk et al., 2016).
  • Investigation into Metabolism and Toxicity :

    • The metabolism and potential toxicity of related chloroacetamide herbicides have been studied in human and rat liver microsomes. This research is significant for understanding the environmental and health impacts of chemically related compounds (Coleman et al., 2000).
  • Development of Antifungal Agents :

    • Novel dibenz[b,f][1,4]oxazepin derivatives have been synthesized and evaluated for their fungicidal activity, suggesting potential applications in agriculture and crop protection (Yang et al., 2017).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available resources, it is used in the treatment and/or prophylaxis of diseases, particularly cardiovascular illnesses .

Future Directions

The future directions for this compound could involve further exploration of its use in the treatment of cardiovascular illnesses and potentially other diseases . Additionally, the development of more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-19-8-4-5-9-20(19)28-13-21(25)23-14-10-11-17-15(12-14)22(26)24-16-6-2-3-7-18(16)29-17/h2-12H,13H2,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUOMMPZBYMDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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